![molecular formula C22H24FN3O4S2 B2833271 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one CAS No. 897479-15-1](/img/structure/B2833271.png)
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one
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Description
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one is a useful research compound. Its molecular formula is C22H24FN3O4S2 and its molecular weight is 477.57. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- AMPK Activation : Researchers have identified this compound as an AMP-activated protein kinase (AMPK) activator . AMPK plays a crucial role in glucose homeostasis and energy balance. By increasing glucose uptake in skeletal muscle cells and stimulating insulin secretion from pancreatic β-cells, this compound shows promise as a potential antidiabetic agent.
- C–N Bond Formation : The compound’s structure includes a benzothiazole ring. A versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves C–N bond formation using an aromatic aldehyde and o-phenylenediamine . Such synthetic pathways contribute to the development of novel compounds.
- Novel Derivatives : A derivative of this compound, 2-(benzo[d]thiazol-2-yl)-5-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)phenol, was synthesized and evaluated for anticancer properties . Investigating its mechanism of action and potential targets could lead to new therapeutic strategies.
Antidiabetic Properties
Synthetic Methodology
Anticancer Activity
properties
IUPAC Name |
1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S2/c1-2-30-18-4-3-5-19-21(18)24-22(31-19)26-13-11-25(12-14-26)20(27)10-15-32(28,29)17-8-6-16(23)7-9-17/h3-9H,2,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHDNVFTPZATHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one |
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